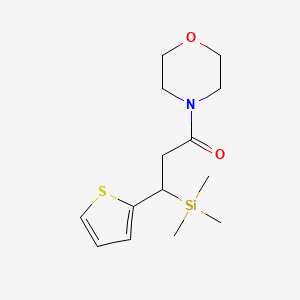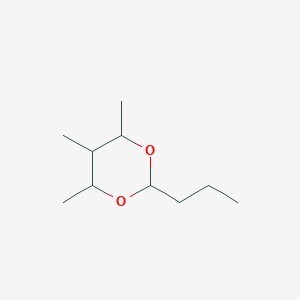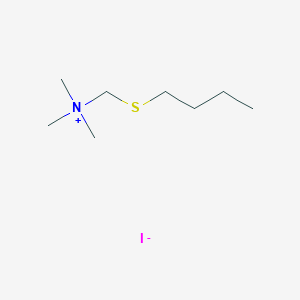
1-Fluoro-5-methoxynaphthalene;1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-5-methoxynaphthalene: and 1,3,5-trinitrobenzene are two distinct chemical compounds with unique properties and applications. 1-Fluoro-5-methoxynaphthalene is an organofluorine compound derived from naphthalene, characterized by the presence of a fluorine atom and a methoxy group on the naphthalene ring. On the other hand, 1,3,5-trinitrobenzene is a highly nitrated benzene derivative known for its explosive properties and applications in various industries.
Preparation Methods
1-Fluoro-5-methoxynaphthalene: : 1-Fluoro-5-methoxynaphthalene can be synthesized through various methods. One common approach involves the reaction of 1-methoxynaphthalene with a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, yielding the desired product. Another method involves the diazotization of 1-naphthylamine followed by fluorination using fluoroboric acid or its salts .
1,3,5-Trinitrobenzene: : 1,3,5-Trinitrobenzene is typically prepared by the nitration of m-dinitrobenzene or by heating 2,4,6-trinitrobenzoic acid with water, alcohol, or dilute sodium carbonate . The nitration process involves the use of a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the benzene ring.
Chemical Reactions Analysis
1-Fluoro-5-methoxynaphthalene: : 1-Fluoro-5-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can convert the compound into different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
1,3,5-Trinitrobenzene: : 1,3,5-Trinitrobenzene is known for its reactivity due to the presence of multiple nitro groups:
Reduction Reactions: It can be reduced to form 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Charge-Transfer Complexes: It forms charge-transfer complexes with electron-rich arenes.
Oxidation: It acts as a strong oxidizing agent and can react violently with reducing agents.
Scientific Research Applications
1-Fluoro-5-methoxynaphthalene: : This compound is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: It has been used in the synthesis of serotonin and norepinephrine uptake inhibitors.
Material Science: It is used in the development of organic electronic materials and fluorescence probes.
1,3,5-Trinitrobenzene: : 1,3,5-Trinitrobenzene has several applications in scientific research:
Explosives: It is used as a high explosive compound in commercial mining and military applications.
Chemical Synthesis: It acts as a mediating agent in the synthesis of other explosive compounds.
Analytical Chemistry: It is used as a standard for analyzing the toxic effects of explosives in environmental studies.
Mechanism of Action
1-Fluoro-5-methoxynaphthalene: : The mechanism of action of 1-Fluoro-5-methoxynaphthalene involves its interaction with various molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
1,3,5-Trinitrobenzene: : 1,3,5-Trinitrobenzene exerts its effects primarily through its strong oxidizing properties. It can undergo redox reactions, leading to the formation of reactive intermediates that can cause cellular damage. Its explosive nature is due to the rapid release of energy upon decomposition .
Comparison with Similar Compounds
1-Fluoro-5-methoxynaphthalene: : Similar compounds include other fluorinated naphthalene derivatives such as 1-fluoronaphthalene and 1-methoxynaphthalene. The presence of both fluorine and methoxy groups in 1-Fluoro-5-methoxynaphthalene makes it unique in terms of its reactivity and applications.
1,3,5-Trinitrobenzene: : Similar compounds include other nitrated benzene derivatives such as 1,2,3-trinitrobenzene and trinitrotoluene (TNT). 1,3,5-Trinitrobenzene is more explosive than TNT but is more expensive to produce .
Properties
CAS No. |
61735-57-7 |
|---|---|
Molecular Formula |
C17H12FN3O7 |
Molecular Weight |
389.29 g/mol |
IUPAC Name |
1-fluoro-5-methoxynaphthalene;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C11H9FO.C6H3N3O6/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-7H,1H3;1-3H |
InChI Key |
MURDUVDPUJSSRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2F.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Methylphenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14559143.png)








![4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine](/img/structure/B14559205.png)
silane](/img/structure/B14559213.png)
![Methyl 6-[(2S,5S)-5-octyloxolan-2-yl]hexanoate](/img/structure/B14559230.png)

